molecular formula C15H13F3O2 B5644477 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone

2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone

Cat. No. B5644477
M. Wt: 282.26 g/mol
InChI Key: DOGHVQBADUOBMR-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone, also known as BTCH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BTCH is a chalcone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways. For instance, 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. It also activates the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has been shown to have various biochemical and physiological effects. For instance, it has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It also increases the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in cells exposed to oxidative stress. Moreover, 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has been shown to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits a wide range of biological activities, which makes it a versatile tool for studying various diseases. However, there are also some limitations to using 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone in lab experiments. For instance, the compound has poor solubility in aqueous solutions, which can limit its bioavailability. Moreover, the mechanism of action of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone. One area of interest is the development of more potent derivatives of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone in more detail, which can provide insights into its biological activities. Moreover, the potential use of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone in combination with other drugs for the treatment of various diseases should be explored. Finally, the evaluation of the safety and toxicity of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone in animal models is necessary before it can be considered for clinical use.
Conclusion:
In conclusion, 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone is a synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been extensively studied for its potential use in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone have been discussed in this paper. Further research on 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone is necessary to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone involves the reaction of 2,2,2-trifluoroacetophenone and benzaldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation reaction to form the chalcone derivative. The yield of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has been extensively studied for its potential use in the treatment of various diseases. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also possesses antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has been found to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

1-[(3E)-3-benzylidene-2-hydroxycyclohexen-1-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c16-15(17,18)14(20)12-8-4-7-11(13(12)19)9-10-5-2-1-3-6-10/h1-3,5-6,9,19H,4,7-8H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGHVQBADUOBMR-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=C(C1)C(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C(=C(C1)C(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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